3-(3-Aminophenyl)-5-fluorobenzoic acid
Description
3-(3-Aminophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an aminophenyl substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. This compound combines the electron-withdrawing fluorine atom with the electron-donating amino group, creating unique physicochemical properties.
Properties
IUPAC Name |
3-(3-aminophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFWDPILLBOEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688647 | |
| Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-22-9 | |
| Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration with Concentrated Nitric Acid
3-Fluorobenzoic acid ester is nitrated using concentrated HNO₃ at −10°C to 30°C. The low temperature minimizes side reactions, such as di-nitration, while the electron-withdrawing fluorine atom directs nitration to the meta position. The crude nitroester is isolated via ice-water quenching, yielding 65–70% 5-fluoro-3-nitrobenzoic acid ester .
Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂ gas over a Pt/S catalyst at 50–120°C. Pressure (3–5 atm) and solvent choice (ethanol or ethyl acetate) critically influence selectivity. Over-reduction to hydroxylamine derivatives is avoided by maintaining a pH of 6–7. The resulting 5-fluoro-3-aminobenzoic acid ester is obtained in 80–85% yield.
Hydrolysis to Carboxylic Acid
Ester hydrolysis is performed in 2M NaOH at reflux (100–110°C) for 6–8 hours. Acidification with HCl precipitates the final product, which is filtered and dried. This method achieves an overall yield of 60–65%, with purity >95% after recrystallization.
Table 2: Comparative Analysis of Nitration-Reduction Methods
| Parameter | Nitration-Reduction Route | Condensation-Cyclization Route |
|---|---|---|
| Starting Material | 3-Fluorobenzoic acid ester | 4-Fluoroaniline |
| Key Step | Catalytic hydrogenation | Cyclization in H₂SO₄ |
| Overall Yield | 60–65% | 70–75% |
| Purity | >95% | 85–90% |
Coupling-Based Synthesis via Suzuki-Miyaura Reaction
Boronic Acid Preparation
5-Fluoro-3-bromobenzoic acid is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 90°C. This forms the 5-fluoro-3-boronophenylbenzoic acid pinacol ester in 75–80% yield. The reaction requires inert conditions to prevent protodeboronation.
Cross-Coupling with 3-Nitrophenylboronic Acid
The boronic ester is coupled with 3-nitrophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a water/THF mixture. The nitro group remains intact during coupling, yielding 3-(3-nitrophenyl)-5-fluorobenzoic acid in 70–75% yield.
Nitro Group Reduction
The nitro group is reduced to an amine using H₂/Pd-C in methanol at 25°C. Quantitative conversion is achieved within 2 hours, affording the final product in 90–95% yield. This method excels in regioselectivity but requires expensive catalysts.
Electrophilic Fluorination and Protecting Group Strategies
Directed Ortho-Metalation (DoM)
3-Aminobenzoic acid is protected as its tert-butyl ester to prevent side reactions. Treatment with LDA at −78°C generates a lithiated intermediate, which reacts with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the para position. Deprotection with TFA yields 5-fluoro-3-aminobenzoic acid in 50–55% yield.
Challenges in Fluorination
Competitive elimination reactions occur when electron-withdrawing groups (e.g., esters) are present. Using DAST (diethylaminosulfur trifluoride) in chloroform at 0°C minimizes elimination, improving fluorination yields to 65–70%.
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(3-Aminophenyl)-5-fluorobenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s fluorine atom can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and substituent effects of 3-(3-Aminophenyl)-5-fluorobenzoic acid with analogous compounds:
Physicochemical Properties
- Acidity: The amino group (-NH₂) in 3-(3-Aminophenyl)-5-fluorobenzoic acid donates electrons, slightly reducing acidity compared to derivatives with electron-withdrawing groups (e.g., -CF₃ in 3-Amino-5-(trifluoromethyl)benzoic acid, pKa ~2.5) .
- Solubility: The amino group improves aqueous solubility relative to acetyl- or tert-butyl-substituted analogs, which are more hydrophobic .
- Thermal Stability: Fluorine atoms generally enhance thermal stability; however, the amino group may introduce reactivity under oxidative conditions .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Aminophenyl)-5-fluorobenzoic acid, and how can regioselectivity challenges be addressed?
Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. For example:
- Step 1: Use 3-bromo-5-fluorobenzoic acid as a precursor. Introduce the aminophenyl group via Suzuki-Miyaura coupling with 3-aminophenylboronic acid, employing Pd(PPh₃)₄ as a catalyst and a base (e.g., Na₂CO₃) in a DMF/water mixture at 80–100°C .
- Step 2: Optimize regioselectivity by adjusting solvent polarity and temperature. Monitor reaction progress via TLC or HPLC to minimize side products like diarylation byproducts .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity.
Q. How can researchers characterize the purity and structural integrity of 3-(3-Aminophenyl)-5-fluorobenzoic acid?
Methodological Answer:
- Purity Analysis: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to quantify impurities (<2%).
- Structural Confirmation:
- NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the aminophenyl and fluorine groups (e.g., bond angles and packing motifs) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: 262.08) .
Advanced Research Questions
Q. How do the electronic effects of the amino and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations to map electron density distribution. The amino group’s electron-donating nature increases nucleophilicity at the phenyl ring, while fluorine’s electron-withdrawing effect stabilizes intermediates .
- Experimental Validation: Compare reaction rates under varying conditions (e.g., pH, solvent) using kinetic studies. For instance, polar aprotic solvents like DMF enhance coupling efficiency due to better stabilization of Pd intermediates .
Q. What strategies can resolve contradictions in reported biological activity data for 3-(3-Aminophenyl)-5-fluorobenzoic acid?
Methodological Answer:
- Dose-Response Studies: Conduct standardized assays (e.g., enzyme inhibition or cell viability tests) across multiple concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Meta-Analysis: Compare data across studies by normalizing variables (e.g., solvent used, cell line origin). For example, discrepancies in IC₅₀ may arise from DMSO’s cytotoxicity at >0.1% concentrations .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography with immobilized 3-(3-Aminophenyl)-5-fluorobenzoic acid to capture binding proteins from cell lysates. Validate hits via Western blot or SPR .
- Molecular Docking: Simulate interactions with suspected targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Prioritize in vitro testing for top-scoring complexes .
Q. What methodologies are recommended for studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., UV light, pH 1–13, oxidative agents). Monitor degradation via LC-MS to identify metabolites .
- Stability Testing: Use accelerated stability chambers (40°C/75% RH for 6 months) and quantify parent compound loss using validated HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
